Methyl N-Boc-piperidine-3-carboxylate

Description

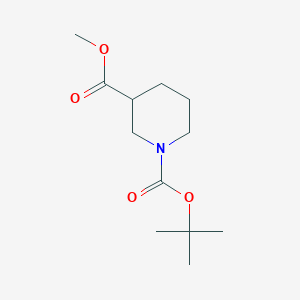

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYJQMCPEHXOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635101 | |

| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148763-41-1 | |

| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Role of Methyl N-Boc-piperidine-3-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl N-Boc-piperidine-3-carboxylate has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, combining a piperidine scaffold with a strategically protected amine and a reactive ester functional group, render it an invaluable intermediate for the construction of diverse and novel drug candidates. This technical guide provides an in-depth exploration of its applications, supported by experimental data and detailed protocols.

Core Attributes and Strategic Importance

This compound (CAS No: 148763-41-1) is a white solid with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol .[1] Its significance in medicinal chemistry stems from two key structural motifs:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. This allows for selective chemical transformations at other positions of the molecule without unintended side reactions at the nitrogen atom. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions when desired.

-

The Methyl Ester Functionality: The methyl ester at the 3-position of the piperidine ring serves as a versatile handle for a range of chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, enabling the synthesis of a wide array of derivatives.

This combination of a protected, conformationally restricted amine and a modifiable ester group makes this compound a highly sought-after starting material for generating compound libraries for high-throughput screening and for exploring structure-activity relationships (SAR) in drug discovery programs.

Key Applications in Chemical Synthesis

The utility of this compound spans the synthesis of various bioactive molecules, including:

-

Heterocyclic Amino Acids: It serves as a precursor for novel heterocyclic amino acids, which are crucial components of many modern pharmaceuticals.

-

GABA Uptake Inhibitors: Derivatives of piperidine-3-carboxylic acid are known to be potent inhibitors of γ-aminobutyric acid (GABA) uptake, a key mechanism in the treatment of neurological disorders such as epilepsy. For instance, (R)-tiagabine, a potent GABA uptake inhibitor, is a derivative of piperidine-3-carboxylic acid.[2][3]

-

Analgesics and Anti-inflammatory Drugs: The piperidine scaffold is present in numerous analgesic and anti-inflammatory agents, and this compound provides a convenient starting point for their synthesis.

Synthesis of Pyrazole Derivatives: A Case Study

A significant application of piperidine-3-carboxylic acid derivatives, and by extension this compound, is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds with a broad spectrum of biological activities. The following sections detail the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, a process that highlights the utility of this building block.

Experimental Workflow for Pyrazole Synthesis

The synthesis of pyrazole derivatives from N-Boc-piperidine-3-carboxylic acid is a multi-step process that can be visualized as follows:

Caption: Synthetic workflow for the preparation of pyrazole derivatives.

Quantitative Data: Yields of Pyrazole Derivatives

The reaction of the β-enamino diketone intermediate with various substituted hydrazines affords a range of pyrazole derivatives with fair to good yields. The table below summarizes the yields for the synthesis of several methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

| Entry | Hydrazine Reactant | Product | Yield (%) |

| 1 | Phenylhydrazine | Methyl 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate | 70 |

| 2 | p-Tolylhydrazine hydrochloride | Methyl 5-(N-Boc-piperidinyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 70 |

| 3 | (4-Methoxyphenyl)hydrazine hydrochloride | Methyl 5-(N-Boc-piperidinyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 65 |

| 4 | (4-Chlorophenyl)hydrazine hydrochloride | Methyl 5-(N-Boc-piperidinyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 68 |

| 5 | Methylhydrazine | Methyl 5-(N-Boc-piperidinyl)-1-methyl-1H-pyrazole-4-carboxylate | 51 |

Data extracted from the synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[2]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Step 1: Synthesis of tert-Butyl 3- and 4-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylates (β-Enamino Diketones) [2]

-

To a solution of l-(tert-butoxycarbonyl)piperidinecarboxylic acid (4 g, 17.4 mmol) in dichloromethane (DCM, 24 mL) cooled to 0 °C, add Meldrum's acid (2.77 g, 19.2 mmol) followed by 4-dimethylaminopyridine (DMAP) (4.26 g, 34.9 mmol).

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (3.68 g, 19.2 mmol) in portions over 10 minutes.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.

-

Dilute the reaction solution with DCM (10 mL) and wash with 1 M KHSO₄ (2 x 15 mL) and brine (20 mL).

-

The crude β-keto ester intermediate is obtained and carried forward without further purification.

-

The β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) in toluene at reflux to yield the β-enamino diketone.

Step 2: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [2]

-

Dissolve the β-enamino diketone (500 mg, 1.5 mmol) in ethanol (15 mL).

-

Add the appropriate substituted hydrazine (1.5 mmol).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, the product is isolated and purified, typically by column chromatography.

Versatility in Functional Group Transformations

The utility of this compound extends beyond its use in pyrazole synthesis. The Boc-protected nitrogen and the methyl ester offer multiple avenues for further chemical modifications.

Caption: Potential functional group transformations of the core scaffold.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide range of biologically active molecules. Its inherent structural features provide a robust platform for controlled and diverse chemical modifications, making it an indispensable tool for medicinal chemists. The detailed synthesis of pyrazole derivatives serves as a prime example of its application in constructing complex heterocyclic systems. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in accelerating the drug discovery process is undeniable.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl N-Boc-piperidine-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Structure

This compound is a heterocyclic compound belonging to the piperidine class.[1] Its structure features a piperidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester is located at the 3-position.[2] This strategic placement of functional groups makes it a versatile building block for synthesizing more complex molecules.[1] The Boc group provides stability under various reaction conditions while allowing for easy deprotection when required.[2]

The IUPAC name for this compound is 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate.[3]

Structure:

References

An In-depth Technical Guide to the Physical Properties of Methyl N-Boc-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-piperidine-3-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its structural features, comprising a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a methyl ester at the 3-position, render it a versatile intermediate in drug discovery and development. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the seamless transition from laboratory-scale synthesis to industrial production. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols and a visual representation of its synthetic pathway.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 47.0-51.0 °C | [1] |

| Boiling Point | Data not available | |

| Density (Predicted) | 1.094 g/cm³ | [2] |

| Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the esterification of 1-Boc-piperidine-3-carboxylic acid.[1]

Materials:

-

1-Boc-piperidine-3-carboxylic acid

-

Trimethylsilyldiazomethane (2.0 M in a suitable solvent like hexanes or diethyl ether)

-

Methanol

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate glassware (round-bottom flask, dropping funnel, etc.)

-

Stirring apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-Boc-piperidine-3-carboxylic acid in a 20% methanol/toluene solvent mixture.

-

Stir the solution at room temperature.

-

Slowly add a 2.0 M solution of trimethylsilyldiazomethane dropwise to the stirred solution. Caution: Diazomethane and its derivatives are toxic and potentially explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench any excess trimethylsilyldiazomethane by the slow addition of a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

-

The resulting residue is the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.[3]

General Protocol for Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. For a pure compound, this range should be narrow.

General Protocol for Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, this general protocol is applicable for determining the boiling point of liquid compounds.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Place a small amount of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles slows down and the liquid just begins to enter the capillary tube.

General Protocol for Density Determination (for solids)

The density of a solid can be determined using the displacement method.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

Procedure:

-

Weigh a sample of this compound accurately using an analytical balance.

-

Add a known volume of the inert liquid to a graduated cylinder and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the final volume. The difference between the final and initial volumes is the volume of the solid.

-

Calculate the density by dividing the mass of the solid by its volume.

General Protocol for Solubility Determination

The solubility of a compound in various solvents is a critical piece of information for its application in synthesis and formulation.

Procedure:

-

In a series of small, labeled test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Agitate the mixtures at a constant temperature (e.g., room temperature) for a set period.

-

Visually observe whether the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble.

-

For a more quantitative determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques like HPLC or UV-Vis spectroscopy after filtering out the undissolved solid.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from its carboxylic acid precursor.

Caption: A schematic representation of the synthesis workflow for this compound.

Conclusion

This technical guide provides essential information on the physical properties of this compound, a key intermediate in modern organic and medicinal chemistry. While some experimental data, such as boiling point and specific solubility, are not widely reported, the provided protocols offer a solid foundation for their determination in a laboratory setting. The presented synthesis workflow and physical property data will be a valuable resource for researchers and scientists, facilitating the efficient and safe use of this important chemical compound in their research and development endeavors.

References

An In-depth Technical Guide to Methyl N-Boc-piperidine-3-carboxylate (CAS: 148763-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Boc-piperidine-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its piperidine scaffold is a common motif in a wide array of biologically active compounds. The presence of the N-Boc protecting group and a methyl ester functionality at the 3-position allows for controlled, regioselective modifications, making it a valuable starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and applications in drug discovery.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 148763-41-1 | [1][2][3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 243.3 g/mol | [1][2] |

| Melting Point | 47.0-51.0 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥98% | [4] |

| Storage | Store at 2-8 °C under an inert atmosphere. | [4] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the esterification of N-Boc-piperidine-3-carboxylic acid.

Experimental Protocol: Esterification using Trimethylsilyldiazomethane

This protocol describes the synthesis of this compound from 1-BOC-piperidine-3-carboxylic acid.

Materials:

-

1-BOC-piperidine-3-carboxylic acid (5.00 g, 21.81 mmol)

-

Trimethylsilylated diazomethane (2.0 M in 20% methanol/toluene, 14.18 ml, 28.35 mmol)

-

Methanol/Toluene (20%)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

A solution of 1-BOC-piperidine-3-carboxylic acid (5.00 g, 21.81 mmol) is prepared in 100 ml of a 20% methanol/toluene mixture at room temperature.

-

To this solution, trimethylsilylated diazomethane (14.18 ml, 2.0 M) is added slowly and dropwise.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

This method has been reported to afford Methyl N-Boc-3-piperidinecarboxylate in a yield of 83.7%.[5]

Purification: The crude product can be further purified by flash column chromatography on silica gel.

Synthesis Workflow

The general workflow for the synthesis of this compound is illustrated below.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |

| 1.4 | s, 9H |

| 1.6 | d, J = 3.4 Hz, 1H |

| 1.6 | m, 1H |

| 1.7 | m, 1H |

| 2.0 | m, 1H |

| 2.4 | m, 1H |

| 2.8 | m, 1H |

| 3.0 | s, 1H |

| 3.7 | s, 3H |

| 3.9 | d, J = 13.2 Hz, 1H |

| 4.1 | s, 1H |

Note: The provided ¹H NMR data is from ChemicalBook and serves as a reference.[5] For definitive structural confirmation, it is recommended to acquire and interpret a full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting various diseases. The N-Boc protecting group allows for selective chemical transformations at other positions of the molecule, which can be easily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen. The methyl ester at the 3-position serves as a handle for various chemical modifications, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups.

Experimental Workflow: Synthesis of Novel Pyrazole Derivatives

This compound is a precursor to the synthesis of more complex heterocyclic systems. For example, it can be used in the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are of interest as novel heterocyclic amino acid building blocks for drug discovery.[6][7] The general workflow for such a synthesis is outlined below.

This workflow demonstrates how this compound can be elaborated into more complex heterocyclic systems, which can then be used to generate libraries of compounds for biological screening in drug discovery programs.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry. Its versatile structure, featuring a protected amine and a modifiable ester group on a piperidine scaffold, makes it an invaluable tool for medicinal chemists. The synthetic protocols and characterization data provided in this guide are intended to support researchers in their efforts to develop novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 哌啶|N-Boc-3-哌啶甲酸甲酯,97%|148763-41-1|this compound|博飞美科|Perfemiker|上海|厂家直销 [canspec.cn]

- 3. pschemicals.com [pschemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 148763-41-1 [chemicalbook.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its synthesis, particularly with specific stereochemistry and substitution patterns, is a cornerstone of modern medicinal chemistry. A critical element in the synthetic chemist's toolkit for manipulating the piperidine ring is the tert-butoxycarbonyl (Boc) protecting group. This guide provides an in-depth technical overview of the pivotal role of the Boc group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols for its use.

The Enduring Advantages of Boc Protection in Piperidine Chemistry

The Boc group has established itself as a preferred choice for amine protection in piperidine synthesis due to a unique combination of stability, ease of introduction, and mild, selective removal.[2] Its strategic application allows for precise control over the reactivity of the piperidine nitrogen, enabling a wide range of synthetic transformations on other parts of the molecule without undesired side reactions.[3]

The primary advantages of employing the Boc protecting group in the synthesis of piperidine derivatives include:

-

Enhanced Stability and Controlled Reactivity: The Boc group effectively shields the piperidine nitrogen, rendering it significantly less nucleophilic and preventing its participation in unwanted reactions.[3] This enhanced stability is crucial during multi-step syntheses where various reagents and conditions are employed.[1][4]

-

Facilitation of Selective Modifications: By protecting the piperidine nitrogen, other functional groups on the ring or its substituents can be selectively modified. The Boc group's stability to a wide range of non-acidic reagents allows for a broad scope of chemical transformations.[2]

-

Orthogonality with Other Protecting Groups: The acid-labile nature of the Boc group provides excellent orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and those removed by hydrogenolysis like the benzyloxycarbonyl (Cbz) group.[2][5] This orthogonality is fundamental to the design of complex, multi-step synthetic routes.[6]

-

Improved Solubility and Handling: The introduction of the lipophilic tert-butyl group can improve the solubility of piperidine intermediates in organic solvents, facilitating purification and handling.

-

Directed Metalation: The Boc group can act as a powerful directing group in lithiation reactions, enabling the regioselective functionalization of the piperidine ring at positions that would otherwise be difficult to access.[7]

Applications in Pharmaceutical Synthesis

The utility of Boc-protected piperidines is prominently demonstrated in the synthesis of numerous active pharmaceutical ingredients (APIs). A notable example is the use of (R)-3-(Boc-amino)piperidine as a key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral antidiabetic drugs.[8] This chiral intermediate is essential for the synthesis of well-known medications such as Alogliptin and Linagliptin, where the precise stereochemistry is crucial for pharmacological activity.[8][9] The Boc group's role in conferring stability and allowing for selective reactions is paramount in the complex synthetic pathways leading to these drugs.[8]

Experimental Protocols and Data

The successful implementation of Boc protection and deprotection strategies relies on well-defined experimental procedures. Below are detailed methodologies for key transformations, along with tabulated quantitative data for easy comparison.

Boc Protection of Piperidines

The most common method for the introduction of the Boc group onto a piperidine nitrogen is through the reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: General Procedure for N-Boc Protection of a Piperidine Derivative

-

Dissolution: Dissolve the piperidine starting material (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Add a base, typically triethylamine (Et₃N, 1.5-3.0 equivalents) or diisopropylethylamine (DIPEA), to the solution. For more sensitive substrates, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) either neat or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

| Starting Material Precursor | Base (equiv.) | (Boc)₂O (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (S)-Dimethyl 2-aminopentanedioate | Et₃N (4.0) | 1.5 | CH₂Cl₂ | 0 to RT | 12 | 92 | |

| 1,2,3,6-Tetrahydropyridine | - | 1.1 | Dioxane/H₂O | RT | 12 | 89 | [10] |

Boc Deprotection of Piperidines

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol or isobutylene.[5][11]

Experimental Protocol: General Procedure for N-Boc Deprotection [12]

-

Dissolution: Dissolve the N-Boc protected piperidine (1.0 equivalent) in a suitable organic solvent, most commonly dichloromethane (CH₂Cl₂) or 1,4-dioxane.

-

Acid Addition: Add a strong acid to the solution. Common choices include trifluoroacetic acid (TFA) in CH₂Cl₂ (typically 20-50% v/v) or a solution of hydrogen chloride (HCl) in 1,4-dioxane (typically 4 M).[13]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor for the completion of the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is typically the ammonium salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃ or a tertiary amine) followed by extraction.

| Substrate | Acidic Reagent | Solvent | Temp. (°C) | Time | Notes | Reference |

| Boc-protected peptide-resin | 50% TFA | CH₂Cl₂ | RT | 5-25 min | Standard for solid-phase synthesis. | [12] |

| General N-Boc amine | 4 M HCl | 1,4-Dioxane | 0 to RT | Varies | A common and effective method. | [13] |

Visualizing the Workflow: Synthesis and Deprotection Pathways

The logical flow of Boc protection and deprotection is crucial to synthetic planning. The following diagrams, generated using Graphviz, illustrate these key processes.

Caption: Boc Protection Workflow

Caption: Boc Deprotection Pathway

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules, particularly within the pharmaceutical industry. Its unique combination of stability to a wide range of reaction conditions and its facile, selective removal under acidic conditions provides chemists with a robust and versatile method for the temporary masking of the piperidine nitrogen.[2][4] This allows for the intricate and precise construction of complex molecular architectures, enabling the development of novel therapeutics. A thorough understanding of the principles and experimental protocols associated with Boc protection and deprotection is therefore essential for researchers, scientists, and drug development professionals working in this critical area of medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. chempep.com [chempep.com]

- 13. reddit.com [reddit.com]

Methyl N-Boc-piperidine-3-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl N-Boc-piperidine-3-carboxylate, a key intermediate in organic chemistry and pharmaceutical manufacturing. Its versatile structure makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]

Core Molecular Data

This compound, also known by synonyms such as Methyl 1-Boc-3-piperidinecarboxylate and 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic Acid Methyl Ester, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[3][4][5][6] This Boc group provides stability under various reaction conditions while allowing for straightforward deprotection when necessary.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][3][4][6][7] |

| Molecular Weight | 243.30 g/mol | [1][3][5][6][7] |

| CAS Number | 148763-41-1 | [1][3][4][5][7] |

| Appearance | White to light yellow solid/powder | [1][5] |

| Melting Point | 47.0 - 51.0 °C | [1][5] |

| Predicted Boiling Point | 307.4 ± 35.0 °C | [5] |

| Predicted Density | 1.094 ± 0.06 g/cm³ | [5][6] |

Synthetic Pathway Overview

A primary application of this compound is as a pharmaceutical intermediate, where it serves as a foundational element in developing final drug compounds.[2] The general synthetic workflow involves the esterification of its carboxylic acid precursor, N-Boc-piperidine-3-carboxylic acid.

Experimental Protocols

A common method for synthesizing this compound is through the esterification of 1-Boc-piperidine-3-carboxylic acid.[1] The following protocol is a representative example of this transformation.

Protocol: Esterification of 1-Boc-piperidine-3-carboxylic Acid

This protocol details the synthesis of the target compound from its carboxylic acid precursor using trimethylsilyldiazomethane, a common and efficient esterification reagent.[1]

Materials:

-

1-Boc-piperidine-3-carboxylic acid (CAS: 84358-12-3)

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

-

Methanol (MeOH)

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 1-Boc-piperidine-3-carboxylic acid in a mixture of methanol and toluene at room temperature.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. To this stirred suspension, add a solution of trimethylsilyldiazomethane dropwise. Gas evolution (N₂) will be observed. Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 2-3 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

-

Quenching: Carefully quench any excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified via column chromatography on silica gel to yield the pure this compound. The exact eluent system may vary but is typically a mixture of hexane and ethyl acetate.

Note: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

A similar, alternative procedure involves the use of iodomethane and a base like potassium carbonate in a solvent such as DMF, which is a common method for methyl ester formation.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. fuaij.com [fuaij.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 148763-41-1 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 148763-41-1|this compound|BLD Pharm [bldpharm.com]

- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of Methyl N-Boc-piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl N-Boc-piperidine-3-carboxylate, a key intermediate in organic and medicinal chemistry. This document offers a compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, alongside a common synthetic protocol. The information is presented to support research and development activities requiring detailed characterization of this compound.

Physicochemical Properties

This compound is typically a white solid with a molecular weight of 243.3 g/mol and a chemical formula of C12H21NO4.[1] Its melting point is reported to be in the range of 47.0-51.0 °C.[1] The structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 3-position, making it a versatile building block for the synthesis of more complex molecules.[1]

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These data are crucial for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 4.1 | s | 1H | Piperidine ring proton | |

| 3.9 | d | 13.2 | 1H | Piperidine ring proton |

| 3.7 | s | 3H | -OCH₃ | |

| 3.0 | s | 1H | Piperidine ring proton | |

| 2.8 | m | 1H | Piperidine ring proton | |

| 2.4 | m | 1H | -CH(COOCH₃)- | |

| 2.0 | m | 1H | Piperidine ring proton | |

| 1.7 | m | 1H | Piperidine ring proton | |

| 1.6 | m | 1H | Piperidine ring proton | |

| 1.6 | d | 3.4 | 1H | Piperidine ring proton |

| 1.4 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 173.9 | C=O (ester) |

| 154.5 | C=O (Boc) |

| 79.8 | -C(CH₃)₃ (Boc) |

| 51.8 | -OCH₃ |

| 46.9 | Piperidine C2/C6 |

| 43.6 | Piperidine C2/C6 |

| 40.9 | -CH(COOCH₃)- |

| 28.4 | -C(CH₃)₃ (Boc) |

| 27.5 | Piperidine C4/C5 |

| 24.8 | Piperidine C4/C5 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~2970 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1685 | C=O stretch (carbamate/Boc) |

| ~1440 | C-H bend (alkane) |

| ~1160 | C-O stretch |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 1-Boc-piperidine-3-carboxylic acid.[1]

Procedure: To a solution of 1-Boc-piperidine-3-carboxylic acid (5.00 g, 21.81 mmol) in a 20% methanol/toluene mixture (100 ml), trimethylsilylated diazomethane (14.18 ml, 2.0 M, 28.35 mmol) is added slowly and dropwise at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure to yield the product. This method has been reported to produce this compound in a yield of 83.7%.[2]

Spectroscopic Analysis Conditions

-

¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are often obtained from a thin film of the compound on a suitable substrate.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl N-Boc-piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl N-Boc-piperidine-3-carboxylate. This compound is a valuable building block in medicinal chemistry and drug development, and a thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and quality control.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The assignments are based on established chemical shift principles and data from analogous structures.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.1 | br s | - | 1H | H-2eq |

| ~3.9 | d | 13.2 | 1H | H-6eq |

| 3.70 | s | - | 3H | -OCH₃ |

| ~3.0 | br s | - | 1H | H-2ax |

| ~2.8 | m | - | 1H | H-6ax |

| ~2.4 | m | - | 1H | H-3 |

| ~2.0 | m | - | 1H | H-5eq |

| ~1.7 | m | - | 1H | H-4eq |

| ~1.6 | m | - | 2H | H-4ax, H-5ax |

| 1.45 | s | - | 9H | -C(CH₃)₃ (Boc) |

Note: The exact chemical shifts and multiplicities of the piperidine ring protons can vary due to the conformational flexibility of the ring. Broad signals (br s) are often observed for the axial and equatorial protons on the carbons adjacent to the nitrogen due to restricted rotation and nitrogen quadrupolar effects.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 173-175 | C=O (ester) |

| 154-156 | C=O (Boc) |

| 79-81 | -C(CH₃)₃ (Boc) |

| 51-53 | -OCH₃ |

| 45-47 | C-2 |

| 42-44 | C-6 |

| 40-42 | C-3 |

| 28.5 | -C(CH₃)₃ (Boc) |

| 26-28 | C-5 |

| 24-26 | C-4 |

Note: These are predicted chemical shifts based on the analysis of similar N-Boc-piperidine derivatives. Actual experimental values may vary slightly.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent: Use a deuterated solvent of high isotopic purity (e.g., chloroform-d, CDCl₃, with 99.8% D).

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often reference the residual solvent peak.

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Chemical structure and NMR analysis workflow.

Caption: Conceptual workflow of NMR signal generation.

A Technical Guide to the Fundamental Reactivity of N-Boc Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its synthetic manipulation, however, requires precise control of the nitrogen atom's reactivity. The introduction of the tert-butoxycarbonyl (Boc) protecting group has become an indispensable strategy, enabling chemists to selectively functionalize the piperidine ring and build molecular complexity. This technical guide provides an in-depth analysis of the fundamental reactivity of N-Boc protected piperidines, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways.

Core Principles of Reactivity

The N-Boc group fundamentally alters the chemical behavior of the piperidine ring in several key ways:

-

Nitrogen Reactivity Attenuation : The Boc group is strongly electron-withdrawing, which significantly decreases the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted N-alkylation or N-acylation reactions during subsequent synthetic steps.

-

Conformational Influence : The sterically demanding tert-butyl group influences the conformational equilibrium of the piperidine ring, which can have a profound impact on the stereochemical outcome of reactions at the ring's carbon atoms.

-

Directing Group for α-Functionalization : The carbamate functionality can direct deprotonation to the adjacent C2 and C6 positions using strong bases, forming an α-lithio species. This is one of the most powerful methods for introducing substituents at the 2-position.[1]

-

Acidic Lability : A defining feature of the Boc group is its stability to a wide range of reaction conditions, including basic, reductive, and oxidative environments, while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This orthogonality is crucial in multi-step synthesis.

The overall synthetic utility of N-Boc piperidine is captured in a typical protection-functionalization-deprotection workflow, which allows for the piperidine nitrogen to be temporarily masked while other positions on the ring are modified.

Key Reactivities and Methodologies

N-Boc Protection and Deprotection

The introduction and removal of the Boc group are fundamental operations in syntheses involving piperidines.

Protection: The most common method for N-Boc protection involves the reaction of piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Deprotection: Acid-catalyzed cleavage is the standard method for removing the Boc group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is widely used due to its effectiveness and the volatility of the byproducts.

α-Lithiation and Electrophilic Quench

Directed ortho-metalation, specifically α-lithiation, is a powerful and widely used strategy for the functionalization of the C2 position of N-Boc piperidine. The process involves deprotonation with a strong organolithium base, typically sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the addition of an electrophile.

Asymmetric versions of this reaction have been developed using chiral ligands, such as (-)-sparteine, to achieve enantiomerically enriched products.[1]

Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for modifying the piperidine core. The regioselectivity of these reactions (i.e., functionalization at C2, C3, or C4) can be controlled by the strategic choice of the N-protecting group and the transition metal catalyst.

-

C2-Functionalization : This position is electronically activated due to the adjacent nitrogen atom. Rhodium catalysts like Rh₂(R-TCPTAD)₄ are effective for C-H insertion at the C2 position of N-Boc piperidine.[2]

-

C3-Functionalization : The C3 position is electronically deactivated by the inductive effect of the nitrogen. Direct C-H functionalization is challenging. An indirect approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by reductive ring-opening.[2]

-

C4-Functionalization : Achieved by overriding the electronic preference for C2. This can be done by using a combination of a sterically demanding catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, and a specific N-protecting group (e.g., N-α-oxoarylacetyl) that sterically blocks the C2 position.[2]

References

Solubility Profile of Methyl N-Boc-piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile

Methyl N-Boc-piperidine-3-carboxylate (MW: 243.3 g/mol ) is a derivative of piperidine-3-carboxylic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 3-position.[1] The presence of the bulky and non-polar Boc group is expected to significantly influence its solubility. This structural modification generally decreases the overall polarity of the parent molecule. Consequently, a decrease in solubility in polar, protic solvents such as water is anticipated, with a corresponding increase in solubility in non-polar organic solvents.

A related compound, (R)-3-(Boc-amino)piperidine, is noted to be soluble in methanol and ethanol, suggesting that this compound may also exhibit good solubility in polar aprotic and less polar organic solvents.[2] However, empirical determination is necessary for precise solubility values.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been published. Researchers are encouraged to determine these values experimentally. The following table is provided as a template for recording empirical data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Shake-Flask | |||

| Ethanol | Shake-Flask | |||

| Methanol | Shake-Flask | |||

| Acetone | Shake-Flask | |||

| Dichloromethane | Shake-Flask | |||

| Ethyl Acetate | Shake-Flask | |||

| Toluene | Shake-Flask | |||

| Hexane | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||

| N,N-Dimethylformamide (DMF) | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected analytical grade solvents

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. A visible excess of solid should remain.[4]

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.[3][4]

-

-

Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Dilute the filtered sample solution with a known volume of the solvent to ensure its concentration falls within the calibration range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.[4]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

stability of N-Boc-piperidine esters under various conditions

An In-depth Technical Guide to the Stability of N-Boc-Piperidine Esters

Abstract

N-Boc-piperidine esters are pivotal building blocks in modern medicinal chemistry and pharmaceutical development, prized for their structural utility in synthesizing complex bioactive molecules. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a modifiable ester functionality provides a versatile scaffold for drug discovery.[1] However, the stability of this bifunctional system under various chemical and physical conditions is a critical consideration for researchers in process development, synthesis, and formulation. This technical guide provides a comprehensive overview of the stability of N-Boc-piperidine esters under acidic, basic, thermal, and photolytic conditions, as well as in the presence of common synthetic reagents. Detailed experimental protocols for stability assessment are provided, and key degradation pathways and experimental workflows are visualized to offer a clear and practical understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Reactivity Profile

The stability of an N-Boc-piperidine ester is governed by the interplay of its two primary functional groups: the N-Boc carbamate and the ester moiety.

-

N-Boc (tert-butoxycarbonyl) Group : This protecting group is characterized by its high stability towards basic and nucleophilic conditions and catalytic hydrogenation.[2][3] Its primary vulnerability is its lability under acidic conditions, which facilitates its removal.[4]

-

Ester Group : The ester functionality is susceptible to hydrolysis under both acidic and, more significantly, basic conditions (saponification). Its stability is also influenced by steric hindrance around the carbonyl group.

The orthogonal nature of these two groups—one being acid-labile and the other base-labile—is a cornerstone of their utility in multi-step synthesis.[1]

Stability Under Acidic Conditions

The N-Boc group is designed for facile cleavage under acidic conditions. This reaction is the most significant stability concern for N-Boc-piperidine esters.[4]

Mechanism of Degradation: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene and releases carbon dioxide.[5] This process is typically rapid and efficient.

Common reagents for N-Boc deprotection include:

-

Hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate, or methanol.[6][7]

-

p-Toluenesulfonic acid (TsOH).[8]

While the ester bond can also undergo acid-catalyzed hydrolysis, this reaction is generally much slower than Boc cleavage, allowing for selective deprotection of the amine under controlled conditions.

Stability Under Basic Conditions

N-Boc Group: The N-Boc group is renowned for its stability under basic conditions and resistance to most nucleophiles.[3][9] This stability is attributed to steric hindrance from the bulky tert-butyl group and resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbamate carbonyl.[5]

Ester Group: In contrast, the ester functionality is readily cleaved by base-mediated hydrolysis (saponification) to yield the corresponding carboxylate salt. This reaction is typically performed with alkali metal hydroxides (e.g., NaOH, KOH, LiOH) in aqueous or alcoholic solutions.

Potential Side Reactions: If the carbon atom adjacent to the ester carbonyl (the α-carbon) is a stereocenter, it is susceptible to epimerization under basic conditions. This occurs via the formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[10][11]

Thermal and Photolytic Stability

Thermal Stability: The N-Boc group, while resistant to moderate heat, can be cleaved thermally without an acid catalyst at elevated temperatures, typically above 100°C.[12] The efficiency of thermolytic deprotection is dependent on the solvent and the electronic nature of the amine. Studies have shown that deprotection can be achieved in continuous flow reactors at temperatures ranging from 120°C to 270°C.[12]

Table 1: Thermal N-Boc Deprotection Efficiency in Various Solvents

| N-Boc Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| N-Boc Imidazole | TFE | 120 | 20 | >99 | [12] |

| N-Boc Imidazole | Methanol | 120 | 25 | >99 | [12] |

| N-Boc Imidazole | THF | 200 | 30 | >99 | [12] |

| N-Boc Aniline | TFE | 240 | 30 | 93 | [12] |

| N-Boc Aniline | Methanol | 240 | 30 | 88 | [12] |

| N-Boc Phenethylamine | TFE | 240 | 30 | ~50 | [12] |

(Data adapted from studies on various N-Boc protected amines, demonstrating general trends applicable to piperidine derivatives)

Photolytic Stability: Complex organic molecules, including N-Boc-piperidine esters, may be susceptible to degradation upon prolonged exposure to high-energy light, particularly UV radiation.[4] Therefore, it is advisable to protect samples from light during storage and handling to prevent potential photolytic decomposition.

Stability with Common Synthetic Reagents

A key advantage of the N-Boc group is its orthogonality with many other protecting groups and its resilience to a wide range of reaction conditions.

Table 2: Stability Profile of N-Boc and Ester Groups to Common Reagents

| Condition / Reagent Class | N-Boc Group Stability | Ester Group Stability | Comments |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable [2] | Stable | Allows for selective removal of benzyl (Bn) or Cbz groups. |

| Strong Bases (e.g., NaOH, KOH) | Stable [3] | Labile | Ester is hydrolyzed to a carboxylic acid. |

| Nucleophiles (e.g., amines, hydrazines) | Stable [2] | Labile | Ester can undergo aminolysis or hydrazinolysis. |

| Mild Reducing Agents (e.g., NaBH₄) | Stable | Labile | Ester can be reduced to an alcohol. |

| Oxidizing Agents (e.g., H₂O₂) | Potentially Labile [4] | Stable | The piperidine ring or other substituents may be susceptible to oxidation. |

| Strong Acids (e.g., TFA, HCl) | Labile [6] | Potentially Labile | Boc group is rapidly cleaved. Ester hydrolysis is slower. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the stability profile of an N-Boc-piperidine ester. The following protocols outline a general approach.

A. Acidic Degradation

-

Preparation : Dissolve the N-Boc-piperidine ester in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Stress : Add an equal volume of an aqueous acid solution (e.g., 1 M HCl).

-

Incubation : Store the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Quenching : Cool the sample, then carefully neutralize it with a suitable base (e.g., 1 M NaOH) to quench the reaction.

-

Analysis : Dilute the sample with the mobile phase and analyze by HPLC or LC-MS to quantify the remaining parent compound and identify degradants (primarily the de-Boc product).[4]

B. Basic Degradation (Ester Hydrolysis)

-

Preparation : Dissolve the compound in a suitable organic solvent.

-

Stress : Add an equal volume of an aqueous base solution (e.g., 1 M NaOH).

-

Incubation : Store the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Quenching : Cool the sample, then carefully neutralize it with a suitable acid (e.g., 1 M HCl).

-

Analysis : Dilute and analyze by HPLC or LC-MS to quantify the parent compound and the resulting carboxylate.[4]

C. Oxidative Degradation

-

Preparation : Dissolve the compound in a suitable solvent.

-

Stress : Add an equal volume of an oxidizing agent solution (e.g., 3% hydrogen peroxide).

-

Incubation : Store the mixture at room temperature, protected from light, for 24 hours.[4]

-

Analysis : Dilute and analyze directly by HPLC or LC-MS.

D. Thermal Degradation

-

Preparation : Place the compound in both solid form and in solution (e.g., in acetonitrile) into separate vials.

-

Stress : Heat the samples in a calibrated oven at a high temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).[4]

-

Analysis : For the solid sample, dissolve it in a suitable solvent. Dilute both samples and analyze by HPLC or LC-MS.

E. Photolytic Degradation

-

Preparation : Prepare both a solid sample and a solution of the compound.

-

Stress : Expose the samples to a controlled source of UV light (e.g., 254 nm) in a photostability chamber for a defined duration.[4] A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis : Prepare and analyze the samples as described for thermal degradation, comparing them to the dark control.

Summary and Recommendations

The stability of N-Boc-piperidine esters is a tale of two functional groups. The N-Boc group is robust under basic, nucleophilic, and reductive conditions but is highly sensitive to acid and high temperatures. Conversely, the ester group is stable to many common synthetic conditions but is readily hydrolyzed by base.

Key Recommendations for Handling and Storage:

-

Storage : For long-term stability, store N-Boc-piperidine esters as solids at low temperatures (e.g., -20°C).[4]

-

Avoid Acids : Prevent exposure to acidic conditions, including acidic vapors, to avoid premature deprotection of the N-Boc group.

-

Protect from Light : Store materials in amber vials or otherwise protected from light to minimize the risk of photolytic degradation.[4]

-

Inert Atmosphere : For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

-

Fresh Solutions : Whenever possible, prepare solutions fresh for use in reactions to avoid degradation in solution over time.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. reddit.com [reddit.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and presence in a vast number of natural products and synthetic drugs have earned it the esteemed status of a "privileged scaffold." This technical guide provides a comprehensive exploration of the key features of piperidine scaffolds, delving into their synthesis, structural and physicochemical properties, and their profound impact on drug discovery across various therapeutic areas. This document is designed to be an essential resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to empower researchers in the rational design of novel piperidine-based therapeutics.

Structural and Physicochemical Properties: The Foundation of Versatility

The piperidine ring's widespread use stems from its unique combination of structural and physicochemical characteristics. As a saturated heterocycle, it adopts a stable chair conformation, which allows for precise three-dimensional positioning of substituents, a critical factor for optimizing interactions with biological targets. The nitrogen atom introduces a basic center, enabling the formation of salts to improve solubility and facilitating crucial hydrogen bond interactions within protein binding pockets.

The physicochemical properties of piperidine derivatives can be finely tuned through substitution, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters such as lipophilicity (logP), acid dissociation constant (pKa), and polar surface area (PSA) are critical considerations in drug design.

Table 1: Physicochemical Properties of Representative Piperidine-Containing Drugs

| Drug | Therapeutic Area | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa |

| Donepezil | Alzheimer's Disease | C₂₄H₂₉NO₃ | 379.5 | 4.6 | 8.9 |

| Fentanyl | Analgesic | C₂₂H₂₈N₂O | 336.5 | 4.0 | 8.4 |

| Haloperidol | Antipsychotic | C₂₁H₂₃ClFNO₂ | 375.9 | 4.3 | 8.3 |

| Risperidone | Antipsychotic | C₂₃H₂₇FN₄O₂ | 410.5 | 3.2 | 8.2 |

| Paroxetine | Antidepressant | C₁₉H₂₀FNO₃ | 329.4 | 3.8 | 9.8 |

Synthesis of Piperidine Scaffolds: Building the Core

A multitude of synthetic strategies have been developed to construct the piperidine core, offering chemists a diverse toolkit to access a wide range of substituted analogs. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most common and straightforward methods for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors.[1] This reaction typically employs transition metal catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a Substituted Pyridine

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Catalyst Addition: Carefully add a catalytic amount of the chosen hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by an appropriate method, such as column chromatography or distillation.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline, which contains a piperidine ring fused to an indole.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

Reactant Dissolution: Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene).

-

Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution and stir at room temperature.

-

Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, hydrochloric acid).

-

Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by TLC.

-

Neutralization and Extraction: Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

-

Drying and Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

The piperidine scaffold is a key component in drugs targeting a wide array of biological systems, including the central nervous system (CNS), cardiovascular system, and various enzymes implicated in cancer and infectious diseases. Understanding the structure-activity relationship (SAR) is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Piperidine Derivatives as Anticancer Agents

Piperidine-containing molecules have demonstrated significant potential as anticancer agents by targeting various molecular pathways, including kinase signaling cascades.[2] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is a prominent target for such inhibitors.[3]

Table 2: Anticancer Activity of Representative Piperidine-Containing Kinase Inhibitors

| Compound Series | Target | Key Structural Features for Activity | IC₅₀ (nM) | Reference |

| Pyrido[3,2-d]pyrimidines | PI3Kα/mTOR | 2-(3-hydroxyphenyl) and 4-morpholino substitutions | 3 - 10 | [4] |

| Piperidine Carboxamides | ALK | Specific substitutions on the carboxamide and piperidine ring | Varies | [5] |

| Piperazine Amides | JNK | Spiroketal-piperidine moiety | Potent pan-JNK inhibition |

Piperidine Derivatives in CNS Disorders

The ability of the piperidine scaffold to be readily functionalized and to cross the blood-brain barrier has made it a privileged structure in the development of drugs for CNS disorders.[1] Many antipsychotics, antidepressants, and analgesics feature a piperidine core that is crucial for their interaction with G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and opioid receptors.

Table 3: Binding Affinities of Piperidine-Based CNS Drugs

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| Haloperidol | Dopamine D₂ | 1.5 |

| Risperidone | Dopamine D₂ | 3.1 |

| Fentanyl | μ-Opioid | 0.39 |

| Paroxetine | Serotonin Transporter (SERT) | 0.1 |

Biological Evaluation: Key Experimental Protocols

The biological evaluation of novel piperidine derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their potency, selectivity, and potential toxicity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of new compounds.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-